molecular formula C8H3F4NO5 B6213545 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid CAS No. 2702528-97-8

6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B6213545
CAS No.: 2702528-97-8
M. Wt: 269.1
InChI Key:
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Description

6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H3F4NO5 It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-3-(trifluoromethoxy)benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 6-fluoro-2-amino-3-(trifluoromethoxy)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethoxy groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-nitrobenzoic acid: Lacks the trifluoromethoxy group.

    3-(trifluoromethoxy)benzoic acid: Lacks the nitro and fluorine groups.

    2-nitro-3-(trifluoromethoxy)benzoic acid: Lacks the fluorine group.

Uniqueness

6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid involves the introduction of a fluoro group, a nitro group, and a trifluoromethoxy group onto a benzoic acid molecule.", "Starting Materials": [ "4-hydroxybenzoic acid", "fluorine gas", "nitric acid", "trifluoromethanol", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "acetic anhydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Conversion of 4-hydroxybenzoic acid to 4-fluorobenzoic acid\n- React 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid\n- React 4-chlorobenzoic acid with fluorine gas in the presence of a catalyst to form 4-fluorobenzoic acid", "Step 2: Conversion of 4-fluorobenzoic acid to 6-fluoro-2-nitrobenzoic acid\n- React 4-fluorobenzoic acid with nitric acid to form 6-fluoro-2-nitrobenzoic acid", "Step 3: Conversion of 6-fluoro-2-nitrobenzoic acid to 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid\n- React 6-fluoro-2-nitrobenzoic acid with trifluoromethanol in the presence of a catalyst to form 6-fluoro-2-nitro-3-(trifluoromethoxy)benzoic acid\n- Purify the final product using a combination of sodium hydroxide, sodium bicarbonate, acetic anhydride, acetic acid, and water" ] }

CAS No.

2702528-97-8

Molecular Formula

C8H3F4NO5

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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